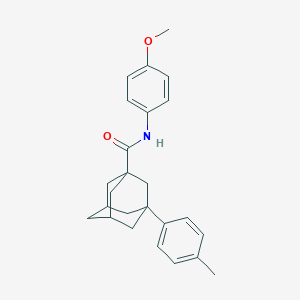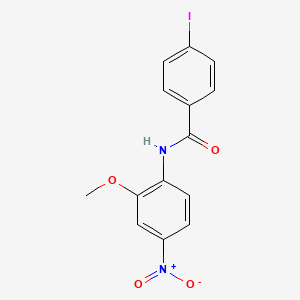
2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate, also known as fenobucarb, is a carbamate insecticide that is commonly used in agriculture to control pests. It was first synthesized in 1961 and has been widely used since then due to its effectiveness in controlling a broad range of pests.
Mécanisme D'action
Fenobucarb acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
Fenobucarb has been shown to have a range of effects on non-target organisms, including mammals, birds, fish, and insects. In mammals, 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate can cause neurotoxicity, reproductive toxicity, and developmental toxicity. In birds, 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate can cause reduced hatching success and decreased survival rates. In fish, 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate can cause reduced growth and reproductive capacity.
Avantages Et Limitations Des Expériences En Laboratoire
Fenobucarb is a widely used insecticide that has been extensively studied in laboratory experiments. Its effectiveness in controlling pests makes it a valuable tool for researchers investigating insect behavior and physiology. However, its toxicity to non-target organisms limits its use in certain experiments and requires careful handling and disposal.
Orientations Futures
There are several areas of research that could benefit from further investigation into 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate. One area is the development of more targeted insecticides that have less impact on non-target organisms. Another area is the investigation of the potential synergistic effects of 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate with other pesticides. Additionally, the environmental impact of 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate and its persistence in the environment could be further studied to better understand its long-term effects.
Méthodes De Synthèse
Fenobucarb can be synthesized through the reaction of 3-methylphenyl isocyanate with 2-(4-chlorophenoxy)ethanol in the presence of a catalyst. The resulting product is purified through recrystallization and can be obtained in high yield.
Applications De Recherche Scientifique
Fenobucarb has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various research studies to investigate its mode of action, toxicity, and environmental impact. Fenobucarb has also been used in field trials to evaluate its effectiveness in controlling pests and its compatibility with other pesticides.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)ethyl N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-12-3-2-4-14(11-12)18-16(19)21-10-9-20-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTXVHOQCHBYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol](/img/structure/B4955875.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4955893.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)

![4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4955963.png)
![4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4955969.png)
